4-(Pyridin-3-ylmethyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

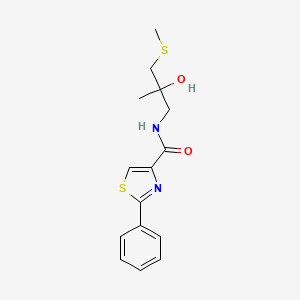

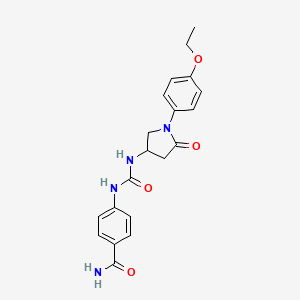

“4-(Pyridin-3-ylmethyl)piperazin-2-one” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is based on the piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The pyridin-3-ylmethyl group is attached to one of the nitrogen atoms of the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.21, a melting point of 105-106 degrees Celsius, and a purity of 95%. It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Receptor Binding

- Synthesis and Dopamine Receptor Binding: The compound 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine, which shares structural similarities with 4-(Pyridin-3-ylmethyl)piperazin-2-one, has been synthesized and tested for its affinity to dopamine D4 receptors, indicating potential as a dopamine D4 receptor ligand (Li Guca, 2014).

- Receptor Binding Assays: Another related compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, has also been synthesized and its affinity constants for D4, D2, and D3 receptors were determined, showcasing its potential as a ligand for dopamine receptors (Yang Fang-wei, 2013).

Metabolism and Pharmacokinetics

- Metabolism in Cancer Treatment: A related compound, flumatinib, used as an antineoplastic tyrosine kinase inhibitor, was studied for its metabolites in chronic myelogenous leukemia patients, providing insights into its metabolism and pharmacokinetics (Aishen Gong et al., 2010).

Synthesis for Potential Therapeutic Applications

- Potential Anticancer Activity: Synthesis of piperazine-2,6-dione derivatives, including those with pyridin-3-ylmethanamine, has shown potential anticancer activity, highlighting a possible therapeutic application of compounds structurally related to this compound (Sandeep Kumar et al., 2013).

Discovery of G Protein-Biased Dopaminergics

- Dopaminergic Activity in Neuropsychiatric Disorders: Research on 1,4-Disubstituted aromatic piperazines, which are structurally similar to this compound, has led to the discovery of compounds showing selective activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding is significant for developing new treatments for neuropsychiatric disorders (D. Möller et al., 2017).

Two-Photon Fluorescence Probes

- Two-Photon Fluorescence for Zinc Detection: A novel two-photon fluorescence probe using a compound derived from dicyanostilbene and 4-(pyridine-2-ylmethyl)piperazine demonstrated significant fluorescence enhancement in response to Zn(2+) ions. This has implications in biological and chemical sensing applications (Chibao Huang et al., 2011).

Direcciones Futuras

The future directions for research on “4-(Pyridin-3-ylmethyl)piperazin-2-one” could involve further exploration of its synthesis methods, investigation of its chemical reactions, and evaluation of its biological activity. Additionally, more research could be conducted to determine its safety profile and potential applications .

Propiedades

IUPAC Name |

4-(pyridin-3-ylmethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9/h1-3,6H,4-5,7-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAHNXDUICSHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

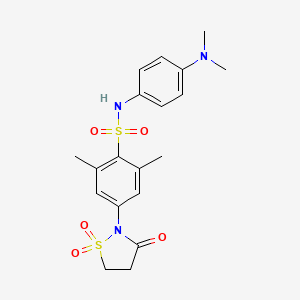

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)

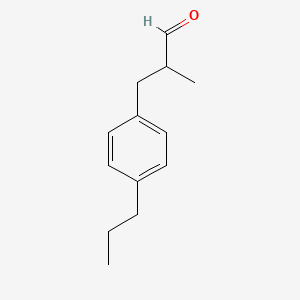

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2804723.png)

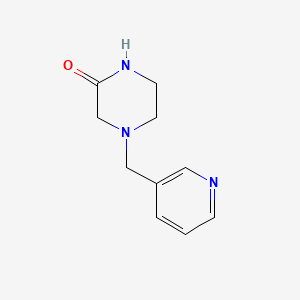

![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)

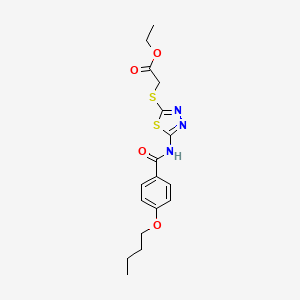

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2804732.png)

![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)